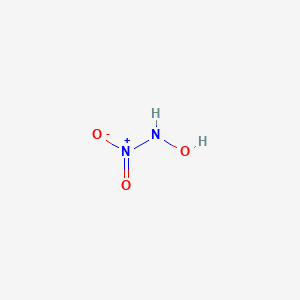
(4-Bromophenyl)-morpholin-4-ylmethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-296631, auch bekannt als 4-(4-Bromthiobenzoyl)morpholin, ist eine chemische Verbindung mit der Summenformel C11H12BrNOS und einem Molekulargewicht von 286,19 g/mol . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet und hat verschiedene Anwendungen in Chemie und Biologie.
Herstellungsmethoden
Die Synthese von WAY-296631 umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Bromthiobenzoylchlorid mit Morpholin. Die Reaktion findet typischerweise in Gegenwart einer Base wie Triethylamin unter wasserfreien Bedingungen und bei kontrollierter Temperatur statt . Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
The synthesis of WAY-296631 involves several steps. One common synthetic route includes the reaction of 4-bromothiobenzoyl chloride with morpholine. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
WAY-296631 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom in der Verbindung kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Thiobenzoylgruppe kann zur Bildung von Sulfoxiden oder Sulfonen oxidiert und zur Bildung von Thiolen reduziert werden.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um entsprechende Säuren und Amine zu ergeben.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Nukleophile wie Natriumazid, Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
WAY-296631 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und Biologie, weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Chemische Biologie: Es wird als Ligand in der Untersuchung von Protein-Ligand-Wechselwirkungen verwendet.
Medizinische Chemie: Forscher verwenden es, um potenzielle Therapeutika zu entwickeln und zu untersuchen.
Pharmakologie: Es wird in der Untersuchung von Arzneimittel-Rezeptor-Wechselwirkungen und der Entwicklung neuer Medikamente eingesetzt.
Industrielle Anwendungen: Es kann bei der Synthese anderer komplexer organischer Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von WAY-296631 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es bindet an bestimmte Proteine oder Rezeptoren und moduliert deren Aktivität. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung in der Forschung ab .
Wirkmechanismus
The mechanism of action of WAY-296631 involves its interaction with specific molecular targets. It binds to certain proteins or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use in research .
Vergleich Mit ähnlichen Verbindungen
WAY-296631 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
4-(4-Chlorthiobenzoyl)morpholin: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
4-(4-Methylthiobenzoyl)morpholin: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Brom.
Die Einzigartigkeit von WAY-296631 liegt in seiner spezifischen Bromsubstitution, die seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann.
Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
(4-bromophenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPCYSHKSFQFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355656 |
Source


|
| Record name | STK221374 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61750-21-8 |
Source


|
| Record name | STK221374 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)


![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
